molecular formula C9H12O3 B14635252 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate CAS No. 54460-34-3

2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate

Cat. No.: B14635252
CAS No.: 54460-34-3
M. Wt: 168.19 g/mol
InChI Key: VSTIIHOAMGINQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclopentenone and is characterized by the presence of an acetate group attached to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate typically involves the reaction of cyclopentenone derivatives with ethyl acetate. One common method involves the use of a catalyst such as zinc chloride (ZnCl2) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its acetate group allows for easy modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

54460-34-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(5-oxocyclopenten-1-yl)ethyl acetate

InChI

InChI=1S/C9H12O3/c1-7(10)12-6-5-8-3-2-4-9(8)11/h3H,2,4-6H2,1H3

InChI Key

VSTIIHOAMGINQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.